What are the chemical and physical properties of Triethylene glycol bis(2-ethylhexanoate)?
What are the chemical and physical properties of Triethylene glycol bis(2-ethylhexanoate)?
An In-depth Technical Guide to Triethylene Glycol Bis(2-Ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol bis(2-ethylhexanoate), also known as TEG-EH or Flexol plasticizer 3GO, is a synthetic organic compound with the CAS Registry Number 94-28-0.[1] It is an ester formed from triethylene glycol and 2-ethylhexanoic acid.[2] This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, with a focus on data relevant to scientific and research professionals. While primarily an industrial chemical, its properties as a solvent and its potential as a contact allergen are of interest in broader research contexts.[2][3]
Chemical and Physical Properties
Triethylene glycol bis(2-ethylhexanoate) is a colorless to very slightly yellow, odorless liquid.[2][4][5] It is characterized by low vapor pressure, low water solubility, and high stability under normal conditions.[1][6] Its low viscosity and excellent low-temperature resistance make it a versatile compound in various applications.[7][8]
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 94-28-0 | [1][2] |
| Molecular Formula | C₂₂H₄₂O₆ | [2][9] |
| Molecular Weight | 402.6 g/mol | [1][2] |
| IUPAC Name | 2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate | [2] |
| Synonyms | Flexol plasticizer 3GO, 3G8, TEG-EH, Triethylene glycol di-2-ethylhexoate | [10][11][12] |
| Appearance | Colorless to slightly yellow, clear liquid | [2][4][13] |
| Odor | Odorless | [1][2] |
Physicochemical Data
| Property | Value | Reference |
| Density | ~1.0 g/mL (0.97 g/mL at 25 °C) | [2][4][14] |
| Melting Point | -50 °C | [2][4][10] |
| Boiling Point | 344 °C (at 760 mmHg) | [4][10][14] |
| 200-210 °C (at 0.5 Torr) | [12] | |
| Flash Point | >230 °F (>110 °C) / 194.6 °C | [10][12][14] |
| Water Solubility | Insoluble | [1][7][12] |
| Refractive Index (n20/D) | ~1.445 - 1.451 | [12][14] |
| Viscosity (at 20°C) | 16.1 ± 0.3 mPa·s / 16.414 mPa·s | [14][15] |
| Octanol/Water Partition Coeff. (XLogP3) | 5.57 | [12] |
Toxicological Data
| Test Type | Species | Value | Reference |
| Oral LD50 | Rat | 31 g/kg | [6][16] |
| Oral LD50 | Mouse | >3200 mg/kg | [6] |
| Dermal LD50 | Rabbit | 14100 µL/kg | [6][16] |
| Dermal LD50 | Guinea Pig | >20 mL/kg | [6] |
Experimental Protocols
The synthesis of Triethylene glycol bis(2-ethylhexanoate) is primarily achieved through two main pathways: direct esterification and transesterification.
Synthesis via Direct Esterification
This method involves the reaction of triethylene glycol with an excess of 2-ethylhexanoic acid, typically in the presence of a catalyst.[9]
Methodology:
-
Reactant Charging: A 2 L four-neck flask equipped with a stirrer, internal thermometer, and a water separator is charged with triethylene glycol and a 30 mol% excess of 2-ethylhexanoic acid (based on the hydroxyl groups to be esterified).[9]
-
Catalyst and Adsorbent Addition: Tetraisopropyl orthotitanate (0.045 mol% based on triethylene glycol) is added as a catalyst. Activated carbon (1% by weight of the total reaction mixture) may also be added.[9]
-
Reaction Conditions: The mixture is heated to 220°C while stirring. A reduced pressure is applied (initially down to 600 hPa, then lowered to 400 hPa after 1 hour, and further to 300 hPa after another 3 hours) to facilitate the removal of water formed during the reaction.[9]
-
Reaction Monitoring: The progress of the reaction is monitored by continuously weighing the water collected in the separator and by taking samples for gas chromatography (GC) analysis.[9]
-
Reaction Termination: The reaction is concluded when the GC analysis indicates a product content of at least 97% and the residual hydroxyl number is no more than 5.0 mg KOH/g. The typical esterification time is around 8 hours.[9]
-
Purification: Excess 2-ethylhexanoic acid is removed by distillation at 180°C and 2 hPa.[9] The crude ester can be further treated with additional activated carbon to remove catalyst residues.[9]
Synthesis via Transesterification
This process involves the reaction of methyl-2-ethylhexanoate with triethylene glycol. It offers an alternative route that can avoid multiple synthesis and purification steps associated with starting from 2-ethylhexanoic acid.[17][18][19]
Methodology:
-
Reactant Mixing: Methyl-2-ethylhexanoate and triethylene glycol are combined in a reaction vessel. A mole ratio of 10:1 (methyl-2-ethylhexanoate to triethylene glycol) has been reported.[17][19]
-
Catalyst Addition: A suitable catalyst is added to the mixture. Catalysts can include Brønsted acids like p-toluenesulfonic acid (PTSA) (e.g., 5 mol%) or bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium methoxide, or titanium isopropoxide.[17][18]
-
Reaction Conditions: The mixture is heated to a temperature between 100°C and 180°C for a period of 2 to 8 hours. For example, heating at 138°C for 6 hours has been shown to produce a high yield.[17]
-
Byproduct Removal: The reaction produces methanol (B129727) as a byproduct, which is continuously separated from the reaction mixture to drive the equilibrium towards the product.[17][18]
-
Product Isolation: After the reaction is complete, the final product, triethylene glycol di-2-ethylhexanoate, is isolated from the mixture.[17] The product yield can be analyzed by gas chromatography.[17][19]
Applications in Research and Industry
Triethylene glycol bis(2-ethylhexanoate) has a range of applications stemming from its physical properties.
-
Plasticizer: Its primary use is as a plasticizer to enhance flexibility, durability, and low-temperature performance in polymers.[1][10] It is a special plasticizer for polyvinyl butyral (PVB) in safety glass and is also used in PVC, polystyrene (PS), and synthetic rubbers.[1][7][8]
-
Solvent and Carrier: It serves as a solvent for organic synthesis and has been used in the extraction and purification of biomolecules like proteins and enzymes.[2] It also functions as a carrier in Bulk Liquid Membrane (BLM) processes for the selective extraction of alkali metal ions (Na⁺, K⁺, Li⁺).[1][2]
-
Viscosity Modifier: The compound is used to adjust the flow properties of liquids and pastes, which is particularly important in the manufacturing of PVB films for automotive windshields.[10]
-
Contact Allergen Research: It has been identified as a contact allergen in a case study involving spectacle frames, making it a compound of interest in dermatological and materials science research.[1][3]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the direct esterification synthesis of Triethylene glycol bis(2-ethylhexanoate).
Caption: Workflow for the direct esterification synthesis of TEG-EH.
Safety and Handling
Triethylene glycol bis(2-ethylhexanoate) is stable under normal temperatures and pressures.[6] It is incompatible with strong oxidizing agents.[6] Standard laboratory personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical to avoid eye and skin contact.[6] It should be stored in a cool, dry, well-ventilated area in a closed container.[2][6] In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam can be used as extinguishing media.[15] As noted, it has been identified as a contact allergen, and appropriate precautions should be taken by susceptible individuals.[3]
References
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